Methyl 2-(4-methoxybenzyloxy)-5-methylbenzoate
Overview
Description
Methyl 2-(4-methoxybenzyloxy)-5-methylbenzoate is an organic compound that belongs to the class of benzoic acid esters It is characterized by the presence of a methoxybenzyloxy group and a methyl group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-methoxybenzyloxy)-5-methylbenzoate typically involves the esterification of 2-(4-Methoxybenzyloxy)-5-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction can be represented as follows:
2-(4-Methoxybenzyloxy)-5-methylbenzoic acid+MethanolAcid Catalyst2-(4-Methoxybenzyloxy)-5-methylbenzoic acid methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methoxybenzyloxy)-5-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 2-(4-Formylbenzyloxy)-5-methylbenzoic acid methyl ester.
Reduction: Formation of 2-(4-Methoxybenzyloxy)-5-methylbenzyl alcohol.
Substitution: Formation of 2-(4-Substitutedbenzyloxy)-5-methylbenzoic acid methyl ester.
Scientific Research Applications
Methyl 2-(4-methoxybenzyloxy)-5-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-methoxybenzyloxy)-5-methylbenzoate involves its interaction with specific molecular targets. The methoxybenzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxybenzyloxy)-4-methylbenzoic acid
- 2-(4-Methoxybenzyloxy)-3-methylbenzoic acid
- 2-(4-Methoxybenzyloxy)-5-ethylbenzoic acid methyl ester
Uniqueness
Methyl 2-(4-methoxybenzyloxy)-5-methylbenzoate is unique due to the specific positioning of the methoxybenzyloxy and methyl groups on the benzoic acid core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H18O4 |
---|---|
Molecular Weight |
286.32 g/mol |
IUPAC Name |
methyl 2-[(4-methoxyphenyl)methoxy]-5-methylbenzoate |
InChI |
InChI=1S/C17H18O4/c1-12-4-9-16(15(10-12)17(18)20-3)21-11-13-5-7-14(19-2)8-6-13/h4-10H,11H2,1-3H3 |
InChI Key |
CLKDVUOJHWYTRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C(C=C2)OC)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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